molecular formula C19H23NO2 B2988033 N-(4-butoxyphenyl)-3,4-dimethylbenzamide CAS No. 433697-75-7

N-(4-butoxyphenyl)-3,4-dimethylbenzamide

Cat. No.: B2988033
CAS No.: 433697-75-7
M. Wt: 297.398
InChI Key: HNZOLEWZWNKQRM-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a dimethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-3,4-dimethylbenzamide typically involves a nucleophilic substitution reaction. One common method is the reaction of N-(4-hydroxyphenyl)-3,4-dimethylbenzamide with 1-bromobutane in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is deprotonated to form an alkoxide ion, which then attacks the bromobutane to form the butoxyphenyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as refluxing, vacuum filtration, and purification techniques like recrystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: As mentioned, it can be synthesized via SN2 reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

    Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of the phenyl ring and amide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, 1-bromobutane, ethanol as a solvent.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-butoxyphenyl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to proteins or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)acetamide: Similar structure but lacks the dimethyl substitution on the benzamide moiety.

    4-n-butoxyphenyl isocyanate: Contains an isocyanate group instead of the amide group.

    Bufexamac: A related compound with anti-inflammatory properties.

Uniqueness

N-(4-butoxyphenyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butoxy and dimethyl groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-butoxyphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-5-12-22-18-10-8-17(9-11-18)20-19(21)16-7-6-14(2)15(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZOLEWZWNKQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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